molecular formula C13H12N2O3 B300329 1-(4-methoxybenzoyl)-1,2-dihydro-3H-1,2-diazepin-3-one

1-(4-methoxybenzoyl)-1,2-dihydro-3H-1,2-diazepin-3-one

Cat. No. B300329
M. Wt: 244.25 g/mol
InChI Key: QKGUREZVYFSKBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxybenzoyl)-1,2-dihydro-3H-1,2-diazepin-3-one, also known as Ro 5-4864, is a synthetic compound that belongs to the class of benzodiazepine receptor ligands. It has been extensively studied for its potential therapeutic applications in various fields of medicine.

Mechanism of Action

The binding of 1-(4-methoxybenzoyl)-1,2-dihydro-3H-1,2-diazepin-3-one 5-4864 to the PBR leads to a conformational change in the receptor, which triggers a cascade of intracellular signaling events. This results in the modulation of various cellular processes, including mitochondrial function, cell proliferation, and apoptosis.
Biochemical and Physiological Effects
1-(4-methoxybenzoyl)-1,2-dihydro-3H-1,2-diazepin-3-one 5-4864 has been shown to have a variety of biochemical and physiological effects in different cell types and tissues. For example, it has been found to stimulate steroidogenesis in adrenal cells, promote neurite outgrowth in neuronal cells, and inhibit tumor cell growth in cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-(4-methoxybenzoyl)-1,2-dihydro-3H-1,2-diazepin-3-one 5-4864 in lab experiments is its high selectivity and affinity for the PBR. This allows for precise manipulation of the receptor function without affecting other cellular processes. However, one of the limitations is the lack of specificity for different isoforms of the PBR, which may lead to off-target effects.

Future Directions

There are several future directions for the research on 1-(4-methoxybenzoyl)-1,2-dihydro-3H-1,2-diazepin-3-one 5-4864. One of the areas of interest is the development of novel PBR ligands with improved selectivity and efficacy. Another direction is the investigation of the role of the PBR in various diseases, including neurodegenerative disorders and cancer. Additionally, the use of 1-(4-methoxybenzoyl)-1,2-dihydro-3H-1,2-diazepin-3-one 5-4864 as a therapeutic agent in clinical trials for these conditions is also a promising avenue for future research.

Synthesis Methods

1-(4-methoxybenzoyl)-1,2-dihydro-3H-1,2-diazepin-3-one 5-4864 can be synthesized by the reaction of 4-methoxybenzoyl chloride with 1,2-dihydro-3H-1,2-diazepin-3-one in the presence of a base such as triethylamine. The resulting compound is then purified by recrystallization.

Scientific Research Applications

1-(4-methoxybenzoyl)-1,2-dihydro-3H-1,2-diazepin-3-one 5-4864 has been widely used in scientific research as a tool to study the function and regulation of the benzodiazepine receptor. It has been shown to bind selectively to the peripheral benzodiazepine receptor (PBR), also known as the translocator protein (TSPO), which is located in the outer mitochondrial membrane of various cells.

properties

Product Name

1-(4-methoxybenzoyl)-1,2-dihydro-3H-1,2-diazepin-3-one

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

2-(4-methoxybenzoyl)-1H-diazepin-7-one

InChI

InChI=1S/C13H12N2O3/c1-18-11-7-5-10(6-8-11)13(17)15-9-3-2-4-12(16)14-15/h2-9H,1H3,(H,14,16)

InChI Key

QKGUREZVYFSKBM-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)N2C=CC=CC(=O)N2

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2C=CC=CC(=O)N2

Origin of Product

United States

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